Cas no 20718-41-6 (4-Nitro-2,1,3-benzoselenadiazole)

4-Nitro-2,1,3-benzoselenadiazole 化学的及び物理的性質
名前と識別子
-
- 4-NITRO-2 1 3-BENZOSELENADIAZOLE 95
- 4-Nitro-2,1,3-benzoselenadiazole
- 4-NITRO-BENZO(1,2,5)SELENADIAZOLE
- 4-nitrobenzo[1,2,5]selenadiazole
- 4-nitrobenzo[2.1.3]selenadiazole
- 4-nitrobenzo[c]1,2,5-selenadiazole
- 4-nitrosobenzo-2,1,3-selenadiazole
- 5-methyl-4-nitro-2,1,3-benzoselenadiazole
- nitro-4 benzoselenadiazole-2,1,3
- PUKFAFPOBCMYAI-UHFFFAOYSA
- 4-Nitro-2 pound not1 pound not3-benzoselenadiazole
- PUKFAFPOBCMYAI-UHFFFAOYSA-
- CS-0155656
- DTXSID30400099
- AKOS000121294
- 4-nitro-2lambda4,1,3-benzoselenadiazole
- InChI=1/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H
- 4-NITRO-2 1 3-BENZOSELENADIAZOLE
- 20718-41-6
- EN300-21623
- SCHEMBL4407710
- E74663
- 4-Nitro-2,1,3-benzoselenadiazole, 95%
-
- MDL: MFCD00778491
- インチ: InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H
- InChIKey: PUKFAFPOBCMYAI-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 228.93900
- どういたいしつりょう: 228.93905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
じっけんとくせい
- ゆうかいてん: 221 °C (dec.) (lit.)
- PSA: 71.60000
- LogP: 1.11820
4-Nitro-2,1,3-benzoselenadiazole セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H331-H373-H410
- 警告文: P261-P273-P301+P310-P311-P501
- 危険物輸送番号:UN 3283 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 23/25-33-50/53
- セキュリティの説明: 20/21-28-45-60-61
-
危険物標識:
4-Nitro-2,1,3-benzoselenadiazole 税関データ
- 税関コード:2904209090
- 税関データ:
中国税関コード:
2904209090概要:
290420209090他のニトロ基またはニトロソ基のみを含む誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290420209090はニトロ基またはニトロソ基の誘導体のみを含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Nitro-2,1,3-benzoselenadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21623-5.0g |
4-nitro-2lambda4,1,3-benzoselenadiazole |
20718-41-6 | 91% | 5.0g |
$743.0 | 2023-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N35050-250mg |
4-NITRO-2 1 3-BENZOSELENADIAZOLE 95 |
20718-41-6 | 95% | 250mg |
¥123.0 | 2024-07-19 | |
Enamine | EN300-21623-2.5g |
4-nitro-2lambda4,1,3-benzoselenadiazole |
20718-41-6 | 91% | 2.5g |
$503.0 | 2023-09-16 | |
TRC | N498420-25mg |
4-Nitro-2,1,3-benzoselenadiazole |
20718-41-6 | 25mg |
$ 50.00 | 2022-06-02 | ||
Ambeed | A1070530-250mg |
4-Nitro-2,1,3-benzoselenadiazole |
20718-41-6 | 95% | 250mg |
$81.0 | 2024-04-22 | |
eNovation Chemicals LLC | Y1264053-5g |
4-NITRO-2 1 3-BENZOSELENADIAZOLE 95 |
20718-41-6 | 95% | 5g |
$510 | 2023-09-04 | |
SHENG KE LU SI SHENG WU JI SHU | sc-226757-25g |
4-Nitro-2,1,3-benzoselenadiazole, |
20718-41-6 | 25g |
¥1602.00 | 2023-09-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4751-1g |
4-nitro-2,1,3-benzoselenadiazole |
20718-41-6 | 95% | 1g |
¥501.0 | 2024-04-22 | |
Enamine | EN300-21623-1g |
4-nitro-2lambda4,1,3-benzoselenadiazole |
20718-41-6 | 91% | 1g |
$256.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS4751-100mg |
4-nitro-2,1,3-benzoselenadiazole |
20718-41-6 | 95% | 100mg |
¥116.0 | 2024-04-22 |
4-Nitro-2,1,3-benzoselenadiazole 関連文献
-
1. 912. 2,1,3-Benzoselenadiazoles as intermediates in o-phenylenediamine synthesisC. W. Bird,G. W. H. Cheeseman,A. A. Sarsfield J. Chem. Soc. 1963 4767
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4-Nitro-2,1,3-benzoselenadiazoleに関する追加情報
Introduction to 4-Nitro-2,1,3-benzoselenadiazole (CAS No. 20718-41-6)
4-Nitro-2,1,3-benzoselenadiazole, with the chemical formula C₆H₃N₃O₂Se and CAS number 20718-41-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound belongs to the benzoselenadiazole class, which is characterized by the presence of a selenium atom integrated into a fused ring system containing nitrogen atoms. The nitro group attached to the benzene ring introduces additional reactivity and functionality, making it a versatile intermediate in synthetic chemistry.
The structure of 4-Nitro-2,1,3-benzoselenadiazole consists of a benzene ring substituted with a nitro group at the 4-position and a selenadiazole moiety at the 2,1,3 positions. This arrangement imparts distinct electronic characteristics, including moderate electron-withdrawing effects from the nitro group and electron-donating effects from the selenium atom. Such features make it an intriguing candidate for various applications, particularly in the design of organic semiconductors, optoelectronic materials, and pharmaceutical intermediates.
In recent years, there has been growing interest in benzoselenadiazole derivatives due to their potential applications in medicinal chemistry. The selenium atom in these compounds can serve as a bioisostere for sulfur-containing heterocycles, which are known for their biological activity. For instance, studies have shown that selenium-containing compounds exhibit enhanced stability and bioavailability compared to their sulfur analogs. The nitro group further enhances the reactivity of 4-Nitro-2,1,3-benzoselenadiazole, allowing for further functionalization through reduction or nucleophilic substitution reactions.
One of the most compelling aspects of 4-Nitro-2,1,3-benzoselenadiazole is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds for drug discovery. For example, modifications at the nitro group or the selenium-containing ring have led to compounds with anti-inflammatory, antiviral, and anticancer properties. The ability to fine-tune the electronic properties of these derivatives by altering substituents or conjugation patterns makes them particularly valuable in medicinal chemistry.
The electronic properties of 4-Nitro-2,1,3-benzoselenadiazole also make it an attractive material for optoelectronic applications. The presence of both nitrogen and selenium atoms creates a system with tunable band gaps and charge transport characteristics. Recent studies have demonstrated its potential use in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. The nitro group enhances electron extraction capabilities, while the selenium atom contributes to steric hindrance and thermal stability. These attributes are crucial for optimizing device performance in next-generation electronic devices.
From a synthetic chemistry perspective, 4-Nitro-2,1,3-benzoselenadiazole serves as a versatile precursor for accessing more complex heterocycles. Its reactivity allows for cross-coupling reactions with various organic substrates, including aryl halides and alkynes. These transformations have been exploited to create libraries of derivatives with diverse biological activities. Additionally, 4-Nitro-2,1,3-benzoselenadiazole can undergo metal-catalyzed reductions or hydrolysis reactions to yield pharmacologically relevant intermediates. Such synthetic pathways highlight its importance as a tool in modern drug discovery pipelines.
The pharmacological potential of benzoselenadiazole derivatives has been further explored through computational modeling and high-throughput screening assays. These studies have identified several lead compounds with promising therapeutic profiles. For instance, 4-Nitro-2,1,3-benzoselenadiazole itself has been shown to interact with specific biological targets through docking simulations. Its ability to modulate enzyme activity or receptor binding makes it a candidate for treating various diseases. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, 4-Nitro-2,1,3-benzoselenadiazole (CAS No. 20718-41-6) is a multifaceted compound with significant applications in pharmaceutical chemistry and materials science. Its unique structural features enable diverse synthetic transformations and functionalization strategies, making it invaluable for drug discovery and optoelectronic materials development. As research continues to uncover new applications for this compound, its importance is likely to grow further in both academic and industrial settings.
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